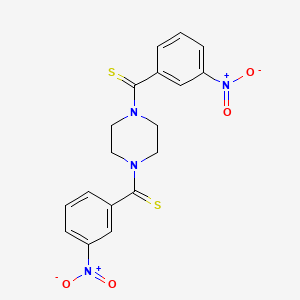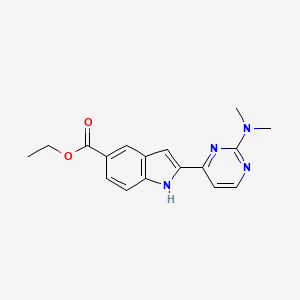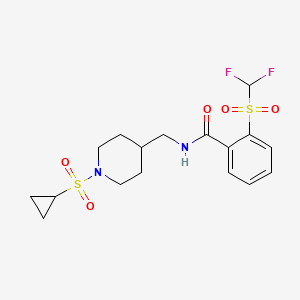
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as inhibition of glycine transporter-1 , anti-acetylcholinesterase activity , selectivity for the 5-HT7 receptor , and cardiac electrophysiological activity .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the formation of a core scaffold followed by the introduction of various substituents to enhance biological activity. For instance, the synthesis of GlyT-1 inhibitors involved optimizing the benzamide and central ring components . Similarly, the synthesis of anti-acetylcholinesterase agents included the introduction of bulky moieties and alkyl or phenyl groups to the benzamide nitrogen . These methods could potentially be applied to the synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide, with appropriate modifications to incorporate the cyclopropylsulfonyl and difluoromethylsulfonyl groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a piperidine ring, as seen in the compound of interest, is a common feature in these molecules. The piperidine nitrogen's basicity is significant for activity, as demonstrated by the increased activity of N-benzoylpiperidine derivatives with a basic nitrogen atom . The specific substituents on the benzamide and piperidine rings can greatly influence the binding affinity and selectivity of the compound for its biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the propylsulfonyl group in the GlyT-1 inhibitors and the benzoylamino group in the anti-AChE agents are likely to influence the reactivity of these compounds. The introduction of sulfonyl groups, as in the compound of interest, can affect the electron distribution and reactivity of the molecule, potentially leading to interactions with biological targets or enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of sulfonyl groups can increase the polarity and potentially the solubility of the compound in aqueous environments. The steric bulk introduced by substituents can affect the compound's ability to cross biological membranes and reach its site of action. The specific physical and chemical properties of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide would need to be determined experimentally, but insights can be drawn from related compounds, such as the cardiac electrophysiological agents and the 5-HT7 receptor ligands , which have been optimized for their respective biological activities.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of N-substituted benzamide inhibitors targeting glycine transporter-1 (GlyT-1), highlighting the significance of sulfonamide and benzamide groups in drug design. This research sheds light on the rational design and optimization strategies for compounds with therapeutic potential, showcasing the importance of these chemical moieties in modulating biological activity (Cioffi et al., 2016).
Antimicrobial Activity
Another study explored the synthesis and evaluation of sulfonamide derivatives, emphasizing their antimicrobial activity. This work demonstrates the utility of such compounds in addressing bacterial and fungal pathogens, providing a framework for the development of new antimicrobial agents with potential applications in healthcare and agriculture (Ajani et al., 2013).
Selective Receptor Antagonism
Research on selective serotonin 4 (5-HT4) receptor agonists involving benzamide derivatives illustrates the compound's potential in gastrointestinal motility enhancement. This area of study indicates the compound's role in developing prokinetic agents, offering insights into the molecular design for selective receptor targeting (Sonda et al., 2004).
Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides were explored, focusing on their potential as class III agents. This research highlights the compound's relevance in developing treatments for cardiac arrhythmias, offering a pathway for designing compounds with specific electrophysiological activities (Morgan et al., 1990).
Nanofiltration Membrane Development
A study on the synthesis of sulfonated polyamide nanofiltration membranes from mixed monomers, including BDSA and piperazine, showcases the application of similar compounds in water treatment technologies. This research underlines the importance of chemical design in creating efficient and antifouling nanofiltration membranes for environmental applications (Huang et al., 2017).
Propriétés
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(difluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O5S2/c18-17(19)27(23,24)15-4-2-1-3-14(15)16(22)20-11-12-7-9-21(10-8-12)28(25,26)13-5-6-13/h1-4,12-13,17H,5-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEAALQMORBJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)
![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)

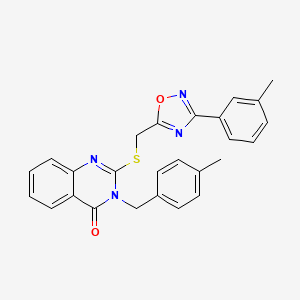
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)
![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)
![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
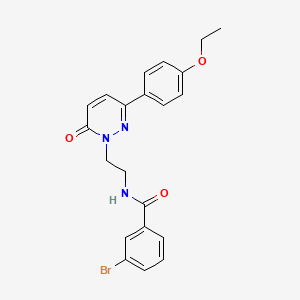
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)
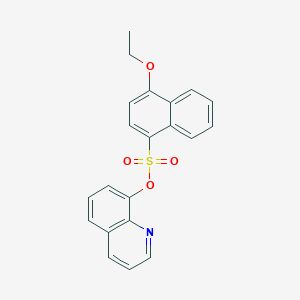
![2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide](/img/structure/B2521640.png)
